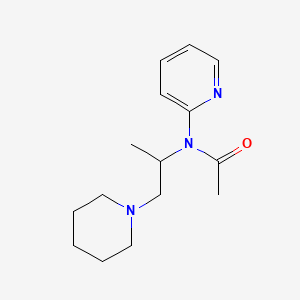

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

Description

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is a synthetic acetamide derivative featuring a pyridinyl group and a methyl-piperidinylethyl substituent. The compound’s pyridinyl group may enhance solubility or influence receptor selectivity compared to benzamide-based analogs .

Properties

CAS No. |

16571-96-3 |

|---|---|

Molecular Formula |

C15H23N3O |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |

InChI Key |

GPVSXHXJTGPKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The core synthetic challenge in preparing N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves forming the amide bond between the piperidinyl-ethyl moiety and the 2-pyridinylacetamide segment. Typically, such compounds are synthesized via condensation reactions between amines and carboxylic acid derivatives, often facilitated by coupling agents or under reductive amination conditions.

Amide Bond Formation: The key step is the coupling of an amine (such as 1-methyl-2-(1-piperidinyl)ethylamine) with a pyridin-2-yl-substituted acetic acid derivative or its activated form (e.g., acid chloride or ester). This reaction is commonly carried out in an inert organic solvent with or without a coupling reagent to promote amide bond formation.

Reductive Amination: An alternative approach involves reacting a piperidinyl-containing intermediate with a carbonyl compound (aldehyde or ketone) corresponding to the pyridinylacetyl moiety, followed by reductive amination. This method can be advantageous for introducing the piperidinyl substituent selectively.

Specific Methods from Patent Literature

Patent FI97617B (1996) describes synthetic routes for related N-aryl-piperazinylacetamide derivatives, which can be extrapolated to the preparation of this compound:

Reaction of Piperidine Derivatives with Carbonyl-Activated Reagents: The process involves reacting substituted piperidines or piperazines with carbonyl-activated reagents (such as acid chlorides or anhydrides) corresponding to the pyridinylacetamide structure in solvents like aromatic hydrocarbons (benzene, toluene) or ethers (tetrahydrofuran).

Use of Coupling Agents: The amide bond formation is facilitated by coupling agents or by heating the reaction mixture to promote condensation.

Reductive Amination Process: After initial formation of imine or iminium intermediates, a catalytic hydrogenation or other reductive amination methods are applied to yield the final amide product.

Protecting Group Strategies: The patent also discusses the use of protecting groups on intermediates to control regioselectivity and to prevent side reactions during multi-step synthesis.

Solvents and Conditions

Solvents: Common solvents include aromatic hydrocarbons (benzene, methylbenzene), ethers (tetrahydrofuran, 1,4-dioxane), and alcohols (methanol, ethanol).

Temperature: Reactions are often carried out at ambient to reflux temperatures depending on the solvent and reagents.

Catalysts and Additives: Catalytic hydrogenation is used for reductive amination steps; coupling reagents such as carbodiimides or other activating agents may be employed for amide bond formation.

Data Tables Summarizing Key Synthetic Parameters

| Parameter | Description / Typical Values |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| Key Functional Groups | Acetamide, Piperidine ring, Pyridine ring |

| Typical Solvents | Benzene, Toluene, Tetrahydrofuran, Methanol, Ethanol |

| Reaction Type | Amide bond formation, Reductive amination |

| Temperature Range | Room temperature to reflux (~25-110 °C) |

| Coupling Agents | Carbodiimides, acid chlorides (inferred) |

| Reducing Agents | Catalytic hydrogenation (e.g., Pd/C with H2) |

| Protecting Groups | Used on piperidine nitrogen if required |

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of the piperidine or pyridine rings.

Reduction: Reduced amine derivatives.

Substitution: Functionalized piperidine or pyridine derivatives with various substituents.

Scientific Research Applications

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an analgesic agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Table 1: Key Pharmacological and Structural Comparisons

Phospholipase D (PLD) Inhibitors

- Halopemide (HLP) and FIPI are PLD inhibitors with piperidine-based scaffolds. While the target compound shares a piperidinyl-acetamide backbone, its pyridinyl group replaces the benzimidazolone (HLP) or indole (FIPI) moieties. This structural divergence may reduce PLD affinity or alter selectivity .

- Key Insight : PLD inhibitors prioritize bulky aromatic groups for binding efficacy; the pyridinyl group in the target compound may limit steric compatibility with PLD’s active site.

Sigma Receptor Ligands

- PAB and 4-[¹²⁵I]BP demonstrate high affinity for sigma receptors (Ki/Kd < 30 nM). However, replacing benzamide (PAB) with pyridinyl-acetamide may reduce lipophilicity, affecting membrane permeability .

- Bmax Differences : 4-[¹²⁵I]BP shows a Bmax of 4000 fmol/mg protein in MCF-7 cells, indicating high receptor density in breast cancer. The target compound’s efficacy in similar models remains untested .

Structural Analogs with Undefined Activity

- The compound N-Ethyl-N-[2-(indole-piperazinyl)-3-pyridyl]acetamide () shares a pyridinyl-acetamide core but replaces piperidine with piperazine. Piperazine’s conformational flexibility may alter receptor engagement compared to the rigid piperidine in the target compound .

Biological Activity

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, also known as a pyridinyl acetamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and signal transduction pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C15H23N3O

- Molecular Weight : 261.41 g/mol

- CAS Registry Number : 54152-59-9

Research indicates that this compound acts as an inhibitor of the Wnt signaling pathway , which is crucial in regulating cell proliferation and differentiation. Dysregulation of this pathway is associated with various cancers, making this compound a candidate for therapeutic intervention in oncological contexts .

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit the growth of cancer cells by interfering with the Wnt/β-catenin signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Colon Cancer | 5.0 | Wnt Pathway Inhibition |

| Study B | Breast Cancer | 3.5 | Apoptosis Induction |

| Study C | Lung Cancer | 4.2 | Cell Cycle Arrest |

Toxicity Profile

While the anticancer properties are promising, it is essential to consider the toxicity profile of this compound. Acute toxicity studies have shown an LD50 value of approximately 330 mg/kg in mice via subcutaneous administration . Further studies are required to assess chronic toxicity and long-term effects.

Table 2: Toxicity Data

| Test Type | Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|---|

| Acute Toxicity | Subcutaneous | Mouse | 330 |

Case Study 1: Efficacy in Tumor Models

In a recent study, this compound was tested on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the compound's effects when combined with established chemotherapeutics. The combination therapy demonstrated enhanced efficacy, suggesting that this compound could improve treatment outcomes in resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves alkylation of 1-methylpiperidine with a halogenated pyridine derivative, followed by condensation with an acetamide precursor. Key intermediates are purified via column chromatography and characterized using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity. Solvents like dimethylformamide (DMF) or ethanol are used, with reaction temperatures optimized between 60–80°C to maximize yield .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via HPLC (using a C18 column and acetonitrile/water mobile phase), while structural confirmation employs FT-IR spectroscopy (to verify carbonyl and amine groups) and X-ray crystallography (if single crystals are obtained). Comparative analysis with computational data (e.g., PubChem’s InChIKey) ensures alignment with expected molecular descriptors .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Begin with in vitro assays such as:

- Enzyme inhibition studies (e.g., kinase or protease targets using fluorescence-based assays).

- Cytotoxicity profiling (MTT assay on human cell lines like HEK-293 or HepG2).

- Solubility testing in PBS or DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Synthetic batches : Validate purity via LC-MS to rule out by-products (e.g., unreacted piperidine derivatives).

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).

- Cellular models : Compare activity across primary vs. immortalized cells to assess context-dependent effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug modification : Introduce ester groups to improve membrane permeability.

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.

- Pharmacokinetic profiling : Conduct IV/oral dosing in rodents with LC-MS quantification of plasma and tissue levels .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases) and off-targets (e.g., GPCRs).

- QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups on the piperidine ring) with activity data to prioritize synthetic targets.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Key Challenges and Solutions

- Stereochemical Purity : Chiral centers in the piperidine ring may lead to enantiomeric mixtures. Use chiral HPLC or asymmetric synthesis with Evans’ oxazolidinones to isolate active enantiomers .

- Off-Target Effects : Screen against a panel of 50+ kinases/phosphatases to identify selectivity cliffs. Modify the pyridine-acetamide linkage to reduce promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.